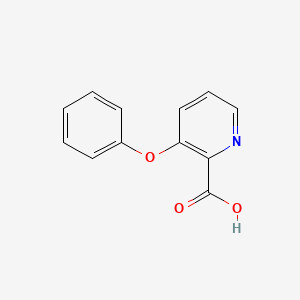

3-Phenoxypyridine-2-carboxylic acid

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-phenoxypyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9NO3/c14-12(15)11-10(7-4-8-13-11)16-9-5-2-1-3-6-9/h1-8H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBQCJIMAXSKLKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=C(N=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Phenoxypyridine 2 Carboxylic Acid and Its Derivatives

Established Synthesis Routes for 3-Phenoxypyridine-2-carboxylic acid

The fundamental structure of this compound is typically assembled through multi-step sequences that form the key carbon-oxygen ether linkage and establish the carboxylic acid functionality.

Multi-step Reaction Sequences

The construction of the this compound core often relies on well-established transformations, primarily the Ullmann condensation and the oxidation of an appropriate precursor.

One common approach is the copper-catalyzed Ullmann condensation, a classic method for forming aryl-ether bonds. organic-chemistry.orgnih.gov This reaction typically involves the coupling of a halogenated pyridine (B92270), such as 2-chloro- or 2-bromonicotinic acid, with phenol (B47542) in the presence of a copper catalyst and a base. nih.gov The harsh conditions often required for the classic Ullmann reaction, such as high temperatures, have led to the development of milder, ligand-assisted protocols. nih.govnih.gov For instance, ligands like picolinic acid or N,N-dimethylglycine can facilitate the coupling at lower temperatures. nih.gov

An alternative strategy involves the oxidation of a pre-formed 3-phenoxypyridine (B1582220) scaffold bearing an oxidizable group at the 2-position, such as a methyl group (e.g., 3-phenoxy-2-picoline). Various oxidizing agents can be employed for this transformation, with the specific choice depending on the substrate's sensitivity. This route separates the ether bond formation from the introduction of the carboxylic acid.

A representative multi-step synthesis is outlined in the table below.

Table 1: Illustrative Synthesis Scheme via Ullmann Condensation

| Step | Reactants | Reagents & Conditions | Product | Description |

| 1 | 2-Chloro-3-nitropyridine, Phenol | K₂CO₃, DMF, Heat | 3-Nitro-2-phenoxypyridine | Nucleophilic aromatic substitution (SNAr) to form the ether linkage. |

| 2 | 3-Nitro-2-phenoxypyridine | Fe, NH₄Cl, EtOH/H₂O, Reflux | 3-Amino-2-phenoxypyridine | Reduction of the nitro group to an amine. |

| 3 | 3-Amino-2-phenoxypyridine | NaNO₂, H₂SO₄/H₂O; then CuCN | 3-Cyano-2-phenoxypyridine | Sandmeyer reaction to convert the amino group to a nitrile. |

| 4 | 3-Cyano-2-phenoxypyridine | NaOH(aq), Heat; then H₃O⁺ | This compound | Hydrolysis of the nitrile to the carboxylic acid. |

Preparation of Structural Analogues and Libraries

The synthesis of structural analogues of this compound is crucial for exploring structure-activity relationships in drug discovery and materials science. nih.gov Libraries of these compounds can be generated by systematically varying the substituents on both the pyridine and phenoxy rings.

This is most efficiently achieved by employing a divergent synthetic strategy using the Ullmann condensation. By starting with a diverse set of substituted phenols and/or substituted 2-halopyridine-3-carboxylic acids (or their precursors), a wide array of analogues can be produced. For example, using electron-donating or electron-withdrawing groups on the phenol can modulate the electronic properties of the resulting molecule, while substitution on the pyridine ring can alter its steric and electronic characteristics. mdpi.com

Table 2: Generation of Analogues via Substituted Starting Materials

| Pyridine Precursor | Phenol Variant | Resulting Analogue | Potential Application |

| 2-Chloro-5-bromopyridine-3-carboxylic acid | Phenol | 5-Bromo-3-phenoxypyridine-2-carboxylic acid | Intermediate for further cross-coupling reactions. |

| 2-Chloropyridine-3-carboxylic acid | 4-Methoxyphenol | 3-(4-Methoxyphenoxy)pyridine-2-carboxylic acid | Modified electronic properties for enzyme inhibition studies. nih.gov |

| 2-Chloropyridine-3-carboxylic acid | 3-Trifluoromethylphenol | 3-(3-Trifluoromethylphenoxy)pyridine-2-carboxylic acid | Enhanced lipophilicity for improved cell permeability. |

| 2,5-Dichloropyridine-3-carboxylic acid | 4-Aminophenol | 5-Chloro-3-(4-aminophenoxy)pyridine-2-carboxylic acid | Introduction of a nucleophilic handle for further derivatization. |

Advanced Functionalization Strategies for the Pyridine Core

Beyond the initial synthesis of the core structure, advanced methods can be used to selectively introduce new functional groups, enabling precise molecular editing.

Directed Ortho Metalation (DoM) Approaches

Directed ortho metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic and heteroaromatic rings. wikipedia.org The strategy relies on a directing metalation group (DMG) that coordinates to an organolithium base, facilitating deprotonation at the adjacent ortho position. wikipedia.orgbaranlab.org

In the context of 2-phenoxypyridine (B1581987) derivatives, several groups can direct metalation. The phenoxy group itself can act as a DMG, potentially directing lithiation to the C-3 position of the pyridine ring or the ortho-position of the phenoxy ring. acs.org Furthermore, the pyridine nitrogen atom inherently directs lithiation to the C-6 position. researchgate.net If the carboxylic acid at the C-2 position is protected as an amide, this group can become a very strong DMG, directing lithiation specifically to the C-3 position. The interplay between these directing groups determines the ultimate site of metalation. Once the lithiated intermediate is formed, it can react with a wide range of electrophiles (e.g., aldehydes, alkyl halides, silyl (B83357) chlorides) to introduce new substituents with high regioselectivity. wikipedia.org

Cross-Coupling Reactions at Pyridine and Phenoxy Positions

Transition metal-catalyzed cross-coupling reactions are indispensable tools for forming carbon-carbon and carbon-heteroatom bonds. wikipedia.org These reactions allow for the late-stage functionalization of the this compound scaffold, provided a suitable handle, such as a halide, is present.

By starting with a halogenated analogue (e.g., 5-bromo-3-phenoxypyridine-2-carboxylic acid or 3-(4-bromophenoxy)pyridine-2-carboxylic acid), various substituents can be introduced onto either the pyridine or the phenoxy ring. Palladium- and nickel-catalyzed reactions are most common. nih.govnih.gov For instance, a Suzuki coupling can introduce new aryl or alkyl groups, a Buchwald-Hartwig amination can install amines, and a Sonogashira coupling can add alkynes. nih.gov This modular approach is highly valuable for rapidly generating diverse molecular libraries. nih.gov

Table 3: Application of Cross-Coupling Reactions for Functionalization

| Reaction Name | Metal Catalyst | Coupling Partners | Bond Formed | Example Application on a Bromo-Substituted Scaffold |

| Suzuki Coupling | Palladium | Organoboron reagent (e.g., Ar-B(OH)₂) | C-C | Introduction of a new aryl group to increase structural complexity. acs.org |

| Heck Coupling | Palladium | Alkene | C-C | Installation of a vinyl group for further transformations. |

| Negishi Coupling | Palladium or Nickel | Organozinc reagent | C-C | Mild conditions for coupling sensitive substrates. |

| Buchwald-Hartwig Amination | Palladium | Amine (R₂NH) | C-N | Formation of anilines or alkylamines to modulate solubility and basicity. nih.gov |

| Sonogashira Coupling | Palladium/Copper | Terminal alkyne | C-C (sp) | Introduction of a rigid alkynyl linker. nih.gov |

Carboxylic Acid Derivatization for Enhanced Synthetic Utility

The carboxylic acid group at the 2-position is a versatile functional handle that can be readily converted into a variety of other groups. nih.gov This derivatization is often performed to facilitate further synthetic steps, modulate biological activity, or improve physicochemical properties.

Standard organic transformations can be applied to convert the carboxylic acid into esters, amides, acid chlorides, or other functionalities. For example, esterification can be used to protect the acid or to create prodrugs. Amide formation with various amines introduces new points of diversity and can be crucial for biological interactions. Conversion to a highly reactive acid chloride provides an intermediate for a wide range of nucleophilic acyl substitution reactions. nih.gov

Table 4: Common Derivatization Reactions of the Carboxylic Acid Moiety

| Derivative | Reagents | Conditions | Utility |

| Methyl Ester | Methanol (MeOH), H₂SO₄ (cat.) | Reflux | Protection of the carboxylic acid; increased lipophilicity. nih.gov |

| Amide | Amine (R-NH₂), EDCI, HOBt | Room Temperature | Creation of analogues for SAR studies; introduces hydrogen bond donors/acceptors. nih.gov |

| Acid Chloride | Thionyl Chloride (SOCl₂) or Oxalyl Chloride | Reflux | Highly reactive intermediate for acylation reactions. |

| Hydrazide | Esterification, then Hydrazine (N₂H₄) | Reflux | Intermediate for synthesizing heterocyclic derivatives (e.g., pyrazoles, oxadiazoles). nih.gov |

| Reduction to Alcohol | Borane (BH₃) or LiAlH₄ | THF, 0 °C to RT | Removes the carbonyl group, converting the acid to a primary alcohol. |

Esterification Reactions

Esterification of carboxylic acids is a cornerstone of organic synthesis. For a substrate like this compound, several methods can be employed to produce its corresponding esters.

The most traditional method is the Fischer-Speier esterification , which involves reacting the carboxylic acid with an alcohol under acidic conditions. chemguide.co.uk This reaction is an equilibrium process, and to drive it towards the product, it is typically performed with an excess of the alcohol or with the removal of water as it is formed, for instance, using a Dean-Stark apparatus. chemguide.co.ukmasterorganicchemistry.com Common acid catalysts include concentrated sulfuric acid (H₂SO₄), tosic acid (TsOH), or dry hydrogen chloride (HCl). chemguide.co.ukmasterorganicchemistry.com

For more sensitive substrates or when using less reactive alcohols, such as phenols, direct acid catalysis may be insufficient. In these cases, the carboxylic acid must first be activated. A variety of coupling reagents are available for this purpose, including carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or peptide coupling reagents such as TBTU and COMU, which facilitate ester formation under milder conditions. arkat-usa.orgorganic-chemistry.org Another approach involves converting the carboxylic acid to a more reactive derivative, like an acyl chloride or acid anhydride (B1165640), which then readily reacts with the alcohol. chemguide.co.uk

Recent advancements have introduced novel catalytic systems for the esterification of phenols and other alcohols, which could be applicable to this compound. These include methods utilizing pivalic anhydride with sodium thiosulfate (B1220275) catalysis or 2,2'-biphenol-derived phosphoric acid catalysts that promote dehydration without needing to remove water. arkat-usa.orgorganic-chemistry.org

Table 1: Selected Methods for Esterification of Carboxylic Acids This table is for illustrative purposes and actual results may vary for this compound.

| Method | Catalyst/Reagent | Typical Conditions | Notes |

|---|---|---|---|

| Fischer-Speier Esterification | Conc. H₂SO₄, TsOH | Heat with excess alcohol | Reversible reaction; often requires water removal. chemguide.co.uk |

| Carbodiimide Coupling | DCC, EDCI | Room temperature, solvent (e.g., DCM) | Forms a urea (B33335) byproduct that may need to be removed. |

| Peptide Coupling Reagents | TBTU, HATU, COMU | Room temperature, base (e.g., DIPEA) | High yields, suitable for a wide range of alcohols. organic-chemistry.org |

Amidation Reactions and Carboxamide Formation

The formation of an amide bond from a carboxylic acid and an amine is one of the most common transformations in medicinal chemistry. nih.gov Direct reaction of a carboxylic acid with an amine requires very high temperatures and is generally not practical. Therefore, coupling reagents or activation strategies are employed.

A wide array of modern reagents facilitate the amidation of carboxylic acids under mild conditions. Pentafluoropyridine (PFP) has been shown to act as a deoxyfluorination reagent, converting carboxylic acids in situ into highly reactive acyl fluorides, which then readily couple with amines to form amides. acs.org This one-pot method is efficient for a range of aromatic and aliphatic acids and amines. acs.org

Boron-based reagents have also emerged as effective promoters for direct amidation. For instance, tris(2,2,2-trifluoroethyl) borate, B(OCH₂CF₃)₃, can mediate the coupling of various carboxylic acids with a broad spectrum of amines, often allowing for simple purification without chromatography. nih.gov Organophosphorus-catalyzed methods provide another powerful tool, where a phosphetane (B12648431) catalyst can drive the dehydrative coupling of amines, carboxylic acids, and even pyridine N-oxides in a three-component reaction. nih.gov

These reactions proceed through the activation of the carboxylic acid's carbonyl group, making it more susceptible to nucleophilic attack by the amine. The choice of reagent and conditions can be tailored based on the specific substrates and the desired functional group tolerance.

Table 2: Modern Reagents for Amidation of Carboxylic Acids This table is for illustrative purposes and actual results may vary for this compound.

| Reagent/Catalyst | Key Feature | Typical Conditions | Reference |

|---|---|---|---|

| Pentafluoropyridine (PFP) | In situ formation of acyl fluoride | Mild conditions | acs.org |

| B(OCH₂CF₃)₃ | Boron-based direct amidation | MeCN, 80-100 °C | nih.gov |

Stereoselective Synthesis of Chiral Derivatives

The synthesis of single-enantiomer compounds is of paramount importance in chemistry. For derivatives of this compound, chirality can be introduced through stereoselective reactions, which can be broadly categorized into methods using asymmetric catalysis and those employing chiral auxiliaries.

Asymmetric Catalysis in Phenoxypyridine Construction

Asymmetric catalysis utilizes a small amount of a chiral catalyst to generate a large amount of an enantiomerically enriched product from a prochiral substrate. youtube.com This approach is highly atom-economical and elegant. In the context of phenoxypyridine derivatives, a chiral catalyst could control the stereochemistry during the key bond-forming events that construct the chiral scaffold.

Organocatalysis, which uses small organic molecules as catalysts, has become a powerful strategy. nih.gov For instance, if a synthetic route involves a Diels-Alder or Michael addition reaction to build a portion of the molecule, chiral organocatalysts like proline derivatives or imidazolidinones could be used to control the stereochemical outcome. nih.govyoutube.com These catalysts often work by forming transient chiral iminium ions or enamines with the substrate, which then react with high facial selectivity. nih.govyoutube.com Hydrogen-bonding catalysis is another strategy where a chiral catalyst activates an electrophile towards a nucleophilic attack in a stereocontrolled manner. nih.gov

While specific examples for the direct asymmetric synthesis of the 3-phenoxypyridine core are not abundant, the principles of asymmetric catalysis provide a clear blueprint for how such syntheses could be designed. A catalyst could be developed to control the enantioselectivity of the nucleophilic aromatic substitution reaction that forms the phenoxy-pyridine bond or to control the stereochemistry of a substituent introduced at a later stage.

Chiral Auxiliary-Mediated Approaches

An alternative strategy for stereocontrol involves the use of a chiral auxiliary. This method involves covalently attaching a chiral molecule (the auxiliary) to the substrate. wikipedia.org The auxiliary then directs the stereochemical course of a subsequent reaction, after which it can be cleaved and recovered. wikipedia.orgresearchgate.net This approach is robust and has been used in numerous complex syntheses. wikipedia.org

For derivatives of this compound, a chiral auxiliary could be attached via an amide bond, converting the molecule into a chiral amide. Seminal work by Evans using oxazolidinone auxiliaries and by Myers using pseudoephedrine auxiliaries has shown that the resulting chiral amides can be deprotonated to form configurationally stable enolates. researchgate.netnih.govharvard.edu These enolates can then be reacted with electrophiles (e.g., alkyl halides) with very high diastereoselectivity, effectively creating a new stereocenter alpha to the carbonyl group. nih.govharvard.edu Subsequent removal of the auxiliary reveals the enantiomerically enriched product. wikipedia.orgharvard.edu

Table 3: Common Chiral Auxiliaries for Asymmetric Synthesis This table is for illustrative purposes and the choice of auxiliary depends on the specific transformation.

| Chiral Auxiliary | Typical Application | Developer/Popularizer |

|---|---|---|

| Oxazolidinones | Asymmetric alkylations, aldol (B89426) reactions | David A. Evans wikipedia.orgresearchgate.net |

| Pseudoephedrine/Pseudoephenamine | Asymmetric alkylation to form chiral acids, ketones, etc. | Andrew G. Myers / Myers Group nih.govharvard.edu |

| Camphorsultam | Asymmetric alkylations, aldol, and Diels-Alder reactions | Wolfgang Oppolzer researchgate.net |

Iterative Homologation Techniques for Carboxylic Acid Chains

Homologation, the process of extending a carbon chain by a single methylene (B1212753) (–CH₂–) unit, is a fundamental tool for probing structure-activity relationships. nih.gov Iterative homologation allows for the systematic extension of a carboxylic acid chain, which can be highly valuable. nih.govresearchgate.net

The classic method for one-carbon homologation of carboxylic acids is the Arndt-Eistert synthesis. nih.govacs.org This multi-step sequence involves converting the carboxylic acid to an acyl chloride, followed by reaction with diazomethane (B1218177) to form a diazoketone, and finally a Wolff rearrangement to yield the homologated acid, ester, or amide. nih.gov However, the use of the highly reactive and toxic diazomethane limits its applicability. acs.org

More recently, a practical and general method for the iterative one-carbon homologation of unmodified carboxylic acids has been developed using visible-light photoredox catalysis. nih.govresearchgate.netacs.org This procedure exploits the reactivity of nitroethylene (B32686) and allows for the direct conversion of carboxylic acids into their one-carbon extended homologues under mild conditions. researchgate.netacs.org The process is tolerant of a wide range of functional groups and can be repeated, offering a tunable strategy for constructing inert carbon spacers. nih.govacs.org This modern technique represents a significant advancement, providing a safer and more versatile alternative to classical methods for the homologation of molecules like this compound. nih.govbohrium.com

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 3 Phenoxypyridine 2 Carboxylic Acid Derivatives

General Principles of SAR in Pyridine (B92270) Carboxylic Acid Scaffolds

The pyridine ring is considered a "privileged scaffold" because its derivatives have shown a wide range of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory effects. rsc.orgnih.govresearchgate.netresearchgate.net The electronic nature of the pyridine ring, being more electron-poor than benzene, affects its interaction with metabolic enzymes and target proteins. nih.gov The ease of substitution at various positions on the pyridine ring allows for extensive chemical modification to optimize pharmacological parameters. nih.gov

Systematic SAR studies on pyridine-based compounds have revealed key insights. For instance, in a series of pyridine-2-carboxylic acid thiazol-2-ylamide (PACT) analogues, it was found that the 3-position of the pyridine ring was the most suitable for modification to enhance inhibitory activity against type I methionine aminopeptidases (MetAPs). nih.gov Substituents containing oxygen or nitrogen atoms directly attached to this position were particularly effective. nih.gov This highlights the importance of positional isomerism and the nature of substituents in determining the biological profile of pyridine carboxylic acid derivatives.

Positional and Substituent Effects on Biological Activity

The biological activity of 3-phenoxypyridine-2-carboxylic acid derivatives is intricately linked to the positioning and nature of substituents on both the phenoxy and pyridine moieties.

Influence of Phenoxy Group Substitution Pattern

The substitution pattern on the phenoxy group can dramatically alter the biological activity of the parent compound. Modifications to the phenyl ring can influence the molecule's interaction with target binding sites. For example, in a study of pyrazolo[4,3-c]pyridines, modifying the substitution pattern on a phenyl ring at the N-1 position of the pyrazole (B372694) showed that while small lipophilic substituents did not significantly improve activity, bulkier groups like naphthalene (B1677914) moieties did. acs.org This suggests that the size and lipophilicity of the substituent on the aromatic ring can be critical for optimizing binding affinity. In another instance, with phenazopyridine (B135373) analogues, dimethyl substitutions on the phenyl ring were expected to enhance hydrophobic interactions but resulted in weaker binding affinities for the target protein Rev1-CT. nih.gov This indicates that subtle changes in substitution can lead to unexpected conformational changes that affect binding.

Impact of Substituents on the Pyridine Ring

Substituents on the pyridine ring play a crucial role in modulating the electronic properties, steric profile, and hydrogen-bonding capacity of the molecule, thereby influencing its biological activity. The position of these substituents is critical. For instance, in a series of pyranopyridine efflux pump inhibitors, modifications were systematically made to substituents around the core structure to establish a clear structure-activity relationship. nih.gov

The introduction of different functional groups can lead to varied biological outcomes. For example, in the development of histone deacetylase (HDAC) inhibitors based on a 3-hydroxypyridin-2-thione scaffold, the introduction of various surface recognition groups led to compounds with selective inhibitory activity against specific HDAC isoforms. nih.gov This highlights how substituents on the pyridine ring can fine-tune the selectivity of a drug candidate.

The electronic effects of substituents, whether electron-donating or electron-withdrawing, can also have a profound impact. An electron-withdrawing group on a phenyl ring attached to a thiazole (B1198619) moiety in a dihydropyridine (B1217469) derivative was found to enhance antibacterial activity. nih.gov

| Derivative Type | Substituent Modification | Observed Effect on Biological Activity |

| Pyrazolo[4,3-c]pyridines | Introduction of naphthalene moieties on the phenyl ring | Enhanced disruption of the TbPEX14–PEX5 protein–protein interaction. acs.org |

| Phenazopyridine Analogues | Dimethyl substitution on the phenyl ring | Weaker binding affinity for Rev1-CT. nih.gov |

| 3-Hydroxypyridin-2-thione Derivatives | Varied surface recognition groups on the pyridine ring | Selective inhibition of HDAC isoforms. nih.gov |

| Dihydropyridine Derivatives | Electron-withdrawing group on an attached phenyl ring | Improved antibacterial potential. nih.gov |

Role of the Carboxylic Acid Moiety in Molecular Recognition and Binding

The carboxylic acid group is a key functional group in molecular recognition due to its ability to act as both a hydrogen bond donor and acceptor. rsc.org This dual capacity allows it to form strong and specific interactions with biological targets, such as amino acid residues in enzyme active sites. The carboxylate form, under physiological pH, can also participate in ionic interactions, further strengthening binding.

In the context of pyridine carboxylic acids, the carboxyl group's polarity and ability to coordinate with metal ions are particularly important for enzyme inhibition. nih.gov The formation of hydrogen-bonded complexes between carboxylic acids and pyridine derivatives has been extensively studied, revealing the nature of these interactions in various solvents. acs.org

The ability of the carboxylic acid to form specific hydrogen bonding patterns is a cornerstone of rational drug design. For instance, the 2-aminopyridine (B139424) moiety has been utilized as a recognition element for carboxylic acids, demonstrating the predictable nature of these interactions. ijacskros.com The interplay between the carboxylic acid and the pyridine nitrogen is crucial. The relative acidity and basicity (pKa values) of the carboxylic acid and the pyridine nitrogen can determine whether a neutral co-crystal or a molecular salt is formed, which in turn affects the compound's solubility and bioavailability. rsc.org

Conformational Analysis and its Correlation with Activity

The three-dimensional conformation of a molecule is a critical determinant of its biological activity. For flexible molecules like this compound derivatives, the relative orientation of the pyridine and phenoxy rings, as well as the conformation of any side chains, can significantly impact how the molecule fits into a target's binding site.

Computational studies and experimental techniques like X-ray crystallography are used to determine the preferred conformations of these molecules. For example, in the study of phenazopyridine derivatives as Rev1 inhibitors, an X-ray co-crystal structure revealed an unexpected cis-configuration of the inhibitor when bound to the protein, which guided the design of more potent second-generation compounds. nih.gov This demonstrates that understanding the bound conformation is essential for structure-based drug design.

The flexibility of the linker between the pyridine and phenoxy groups can also be a key factor. In a study of 3-hydroxypyridin-2-thione based HDAC inhibitors, the length of a linker region was systematically varied to optimize HDAC inhibition, leading to the identification of potent and selective inhibitors. nih.gov This highlights the importance of conformational flexibility and the spatial arrangement of key functional groups for achieving optimal biological activity.

Computational Approaches in SAR and SPR Elucidation

Computational chemistry plays a vital role in modern drug discovery by providing insights into SAR and SPR that may be difficult to obtain through experimental methods alone. Molecular docking, quantitative structure-activity relationship (QSAR) studies, and molecular dynamics (MD) simulations are powerful tools for understanding how ligands interact with their biological targets.

Molecular docking can predict the binding mode and affinity of a ligand to a receptor, helping to prioritize compounds for synthesis and testing. For instance, docking studies of glycyrrhetinic acid derivatives containing a pyridine moiety helped to understand their interaction with P-glycoprotein and identify promising candidates for overcoming multidrug resistance. acs.org In another example, docking was used to guide the design of pyrazolo[4,3-c]pyridine inhibitors, revealing how substituents could be modified to better fill the binding pocket. acs.org

QSAR models establish a mathematical relationship between the chemical structure and biological activity of a series of compounds. These models can then be used to predict the activity of new, unsynthesized derivatives. 3D-QSAR studies on indole-pyridine carbonitrile derivatives have been used to explore their potential as α-glucosidase inhibitors for the treatment of diabetes. researchgate.net

MD simulations provide a dynamic view of the ligand-receptor complex, offering insights into the stability of binding and the conformational changes that may occur upon ligand binding. These computational approaches, when used in conjunction with experimental data, can significantly accelerate the drug discovery process by enabling a more rational and targeted approach to lead optimization.

Molecular Docking and Ligand-Protein Interaction Profiling

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is widely used to understand how derivatives of this compound might interact with biological targets at a molecular level.

In studies of related pyridine carboxylic acid derivatives, molecular docking has been pivotal in understanding their mechanism of action. For instance, in a study on functionalized 2-pyridone-3-carboxylic acids, molecular docking revealed that the most active compounds against S. aureus interact with the DNA gyrase active site. nih.gov These interactions involved a metal ion bridge and hydrogen bonding with key amino acid residues such as Ser84 and Glu88 from the GyrA subunit, and Arg458 and Asp437 from the GyrB subunit. nih.gov

Similarly, docking studies on 2-(3-benzoylphenyl) propanoic acid derivatives with cyclooxygenase (COX) enzymes showed that these compounds bind in a manner analogous to known inhibitors like ibuprofen (B1674241) and SC-558. nih.gov The binding affinity is evaluated through parameters like binding free energies (ΔGb) and inhibition constants (Ki), which are determined by the types of interactions formed, including hydrogen bonds and π-interactions. nih.gov

For N-phenylthieno[2,3-b]pyridine-2-carboxamide derivatives, which share a similar structural motif, docking studies identified key interactions within the target protein. The docking scores, calculated using functions like GBVI/WSA dG, indicated that many derivatives had a more favorable binding energy than the parent compound. nih.gov

These examples from closely related structures suggest that for this compound derivatives, key interactions would likely involve the carboxylic acid group forming hydrogen bonds or salt bridges with basic residues in a protein's active site. The phenoxy group could engage in hydrophobic and π-stacking interactions, while the pyridine nitrogen might act as a hydrogen bond acceptor. The specific nature and strength of these interactions would, of course, depend on the specific protein target and the substitution pattern on both the pyridine and phenoxy rings.

Table 1: Representative Ligand-Protein Interactions for Pyridine Carboxylic Acid Analogs

| Compound Class | Target Protein | Key Interacting Residues | Type of Interaction |

| 2-Pyridone-3-carboxylic acid derivatives | S. aureus DNA Gyrase | Ser84, Glu88, Arg458, Asp437 | H-bonding, Metal ion bridge |

| 2-(3-Benzoylphenyl) propanoic acid derivatives | COX-1/COX-2 | Not specified | H-bonding, π-interactions |

| N-Phenylthieno[2,3-b]pyridine-2-carboxamide derivatives | Forkhead Box M1 | Not specified | Favorable binding energy |

| Phenyl-pyridine-2-carboxylic acid derivatives | Not specified | Not specified | Not specified |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. These models are valuable for predicting the activity of new, unsynthesized compounds and for understanding which molecular properties are important for activity.

For a series of 4-phenoxypyridine (B1584201) derivatives containing imidazole-4-carboxamide and 1,2,4-triazole-3-carboxamide moieties, a 2D-QSAR study was conducted to understand their antitumor activity. researchgate.net The best model developed showed a determination coefficient (R) of 0.77 and a cross-validation coefficient (Q) of 0.71. researchgate.net This indicates a reasonably good predictive ability of the model. researchgate.net

In another study on pyrazole pyridine carboxylic acid derivatives, a 4D-QSAR analysis was performed. nih.gov The resulting model for the training and test sets, developed using an optimum set of 12 parameters, yielded highly satisfactory statistical results, with a squared correlation coefficient for the training set (R²training) of 0.889 and a cross-validated squared correlation coefficient (q²) of 0.839. nih.gov The external predictivity was also found to be good, with q²ext1 = 0.770, q²ext2 = 0.750, and q²ext3 = 0.824. nih.gov

A QSAR study on imidazo[1,2-a]pyridine (B132010) derivatives acting as acid pump antagonists revealed a significant correlation between activity and the Global Topological Charge Indices (GTCI) of the compounds, as well as the hydrophobic constant (π) of certain substituents. researchgate.net This suggests that charge distribution within the molecule and the hydrophobicity of specific substituents are key factors controlling the biological activity of these compounds. researchgate.net

These findings from related pyridine-based scaffolds suggest that a QSAR model for this compound derivatives would likely find that electronic properties (such as charge distribution and dipole moment) and hydrophobicity are important descriptors for predicting biological activity.

Table 2: Statistical Parameters from QSAR Studies of Related Pyridine Derivatives

| Compound Class | QSAR Method | R² | q² | Key Descriptors |

| 4-Phenoxypyridine derivatives | 2D-QSAR | 0.77 (R) | 0.71 (Q) | Not specified |

| Pyrazole pyridine carboxylic acid derivatives | 4D-QSAR | 0.889 | 0.839 | Not specified |

| Imidazo[1,2-a]pyridine derivatives | Not specified | Not specified | Not specified | Global Topological Charge Indices (GTCI), Hydrophobicity (π) |

Pharmacophore Modeling

A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. Pharmacophore modeling helps to identify the essential three-dimensional arrangement of these features.

For a series of 5-phenyl-1-(3-pyridyl)-1H-1,2,4-triazole-3-carboxylic acid derivatives, a pharmacophore model for cyclooxygenase-2 (COX-2) inhibitors was generated using the CatalystHipHop approach. researchgate.net This model was built based on a training set of 15 known active inhibitors. researchgate.net The ability of the test set of compounds to fit this pharmacophore model provided a qualitative measure of their potential selective COX-2 inhibition. researchgate.net

In a study of imidazopyridine analogs with nematicidal activity, pharmacophore modeling was used to identify key features contributing to their biological activity. pharmacophorejournal.com The important pharmacophoric features identified included a hydrogen bond acceptor, a hydrogen bond donor, a positively charged feature, an aromatic carbon, and steric and hydrophobic features. pharmacophorejournal.com

Based on these studies of related compounds, a pharmacophore model for a specific biological target of this compound derivatives would likely include:

A hydrogen bond acceptor/donor feature corresponding to the carboxylic acid group.

A hydrophobic/aromatic feature representing the phenoxy ring.

A hydrogen bond acceptor feature from the pyridine nitrogen.

Additional hydrophobic or aromatic features depending on the substitution pattern.

The precise arrangement and distances between these features would be critical for optimal interaction with the target receptor.

Table 3: Common Pharmacophoric Features in Related Pyridine Derivatives

| Feature | Description | Potential Role in Binding |

| Hydrogen Bond Acceptor | An atom or group that can accept a hydrogen bond. | Interaction with donor groups (e.g., -NH, -OH) in the protein. |

| Hydrogen Bond Donor | An atom or group that can donate a hydrogen bond. | Interaction with acceptor groups (e.g., C=O) in the protein. |

| Aromatic Ring | A planar, cyclic, conjugated system. | π-π stacking or hydrophobic interactions. |

| Hydrophobic Group | A nonpolar group. | Interaction with hydrophobic pockets in the protein. |

| Positive/Negative Ionizable | A group that can carry a formal charge. | Electrostatic interactions with charged residues. |

Biological and Mechanistic Investigations of 3 Phenoxypyridine 2 Carboxylic Acid Derivatives

Identification and Characterization of Biological Targets

Research into 3-phenoxypyridine-2-carboxylic acid and its analogs has identified several key proteins and pathways that are modulated by these compounds. These targets span enzymes, cell surface receptors, and critical intracellular signaling and metabolic networks.

Derivatives based on the pyridine (B92270) carboxylic acid and related phenoxypyridine structures have demonstrated inhibitory activity against several key enzymes involved in metabolism, signaling, and biosynthesis.

Dipeptidyl Peptidase-4 (DPP4): DPP4 is a well-established therapeutic target for type 2 diabetes. This enzyme is responsible for the degradation of incretin (B1656795) hormones like glucagon-like peptide-1 (GLP-1). nih.gov Inhibition of DPP4 prolongs the action of GLP-1, leading to improved glucose control. nih.gov Computational and in vitro studies on derivatives of nicotinic acid (pyridine-3-carboxylic acid) and other pyridine-based structures have explored their potential as DPP4 inhibitors. nih.govmdpi.com For instance, a novel series of pyridine-based derivatives was synthesized and evaluated for DPP4 inhibitory activity, with one compound, 5-aminomethyl-6-(2,4-dichlorophenyl)-4-[(1H-1,2,4-triazol-1-yl)methyl]pyridine-2-carboxylic acid, identified as a potent inhibitor with an IC₅₀ value of 0.57 nM. mdpi.com

Acetyl CoA Carboxylase (ACCase): ACCase is a vital enzyme in the biosynthesis of fatty acids, catalyzing the formation of malonyl-CoA from acetyl-CoA. frontiersin.org It exists in two isoforms, ACC1 and ACC2, which are key regulators of fatty acid synthesis and oxidation. frontiersin.orgmedchemexpress.com As cancer cells often exhibit high rates of de novo fatty acid synthesis, ACCase is considered a promising target for anticancer therapeutics. researchgate.net While direct studies on this compound are limited, structurally related 4-phenoxy-phenyl isoxazoles have been identified as potent ACC inhibitors. researchgate.net One derivative from this class, compound 6g , showed an IC₅₀ of 99.8 nM against human ACC1. researchgate.net This suggests that the phenoxy-aryl scaffold, a key feature of this compound, is compatible with ACCase inhibition. researchgate.net

Protoporphyrinogen (B1215707) IX Oxidase (PPO): PPO is a key enzyme in the biosynthesis of both chlorophyll (B73375) in plants and heme in animals. It is a major target for bleaching herbicides. nih.gov A series of PPO inhibitors with a phenoxypyridine scaffold were designed and synthesized, demonstrating potent activity. nih.gov Compound P2 from this series exhibited an IC₅₀ value of 0.032 ± 0.008 mg/L against corn PPO. nih.gov Molecular docking suggested that the phenoxy-phenyl portion of the molecule forms critical interactions within the enzyme's active site. nih.gov Other carboxylic acid derivatives, such as N-phenyltriazinone carboxylic acids, have also been developed as PPO inhibitors, with compound D5 showing a Kᵢ of 33.7 nM. nih.gov

Table 1: Enzyme Inhibition by Pyridine and Phenoxypyridine Derivatives This table is interactive. You can sort and filter the data.

| Compound/Series | Target Enzyme | Reported Potency (IC₅₀ / Kᵢ) | Source |

|---|---|---|---|

| 5-aminomethyl-6-(2,4-dichlorophenyl)-4-[(1H-1,2,4-triazol-1-yl)methyl]pyridine-2-carboxylic acid | DPP4 | 0.57 nM (IC₅₀) | mdpi.com |

| Phenoxypyridine Derivative (P2) | PPO (corn) | 0.032 mg/L (IC₅₀) | nih.gov |

| 4-Phenoxy-phenyl Isoxazole (6g) | hACC1 | 99.8 nM (IC₅₀) | researchgate.net |

| N-Phenyltriazinone Carboxylic Acid (D5) | NtPPO | 33.7 nM (Kᵢ) | nih.gov |

The pyridine scaffold is a common feature in inhibitors of receptor tyrosine kinases, which are crucial for cell signaling pathways involved in cell growth, differentiation, and angiogenesis.

Vascular Endothelial Growth Factor Receptor (VEGFR): VEGFR-2 is a primary mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. nih.gov Consequently, inhibiting the VEGFR-2 signaling pathway is a key strategy in cancer therapy. nih.gov Pyrimidine-based derivatives containing a pyridine moiety have been synthesized and evaluated as VEGFR-2 inhibitors. nih.gov A novel pyridine derivative, compound 10 , was designed as a VEGFR-2 inhibitor and showed an IC₅₀ value of 65 nM. medchemexpress.com

Platelet-Derived Growth Factor Receptor (PDGFR): PDGFR is another receptor tyrosine kinase involved in cell growth and division. It is often highly expressed in the stromal cells associated with tumors. nih.gov Blocking PDGFR signaling can inhibit the growth and metastasis of cancers like colon carcinoma by targeting the tumor microenvironment. nih.gov While specific data on this compound derivatives as PDGFR modulators is not prominent, the general applicability of kinase inhibitors to this target suggests a potential area for investigation.

The Rho family of small GTPases, including RhoA, and their downstream effectors like Rho-associated coiled-coil containing protein kinase (ROCK), are central regulators of the actin cytoskeleton, cell adhesion, and migration. nih.govnih.gov The RhoA/ROCK pathway is often hyperactivated in various diseases, including cancer and fibrosis. nih.govnih.gov High glucose levels, for example, can activate the Rho/ROCK pathway, contributing to fibrosis in diabetic nephropathy. nih.gov Inhibition of this pathway has been explored as a therapeutic strategy. nih.govnih.gov While direct evidence linking this compound derivatives to this pathway is sparse, benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives have been synthesized as anticancer agents specifically targeting the RhoA/ROCK pathway. nih.govnih.gov Given the role of carboxylic acid derivatives in this area, the RhoA/ROCK pathway remains a plausible target for compounds with the this compound scaffold.

Mitochondria are central to cellular energy metabolism and are increasingly recognized as targets for therapeutic agents. nih.gov The mitochondrial electron transport chain (ETC) consists of several protein complexes (I-IV) that are critical for ATP production. mdpi.com Inhibition of these complexes can disrupt cellular energy supply and induce the production of reactive oxygen species (ROS). nih.gov While specific inhibitors for Complex I (like Rotenone) and Complex III (like Antimycin A) are well-known, research into the effects of novel chemical entities on these complexes is ongoing. mdpi.com Metal-based complexes containing 2-phenylpyridine (B120327) have been shown to localize in mitochondria and disrupt their function. nih.gov There is potential for this compound derivatives to interact with these complexes, though direct inhibitory data is not yet widely available.

Sterol Biosynthesis: The biosynthesis of cholesterol is a complex, multi-enzyme pathway. nih.gov Many chemicals, including various pharmaceuticals, can interfere with this pathway. nih.govnih.gov For example, compounds containing a piperazine (B1678402) ring linked to a phenyl group have been shown to inhibit enzymes like DHCR7 in the post-lanosterol part of the pathway. nih.gov The structural features of this compound derivatives could potentially allow them to interact with enzymes in this pathway, although this remains an area for further investigation.

Succinate (B1194679) Dehydrogenase (SDH) Inhibition: Succinate dehydrogenase (also known as mitochondrial Complex II) is a unique enzyme that participates in both the Krebs cycle and the electron transport chain. nih.gov It oxidizes succinate to fumarate. nih.gov A class of fungicides, known as SDHIs, specifically target this enzyme. nih.gov Furthermore, the anticancer agent lonidamine (B1675067), which is an indazole-3-carboxylic acid derivative, has been shown to inhibit the succinate-ubiquinone reductase activity of Complex II. nih.gov This finding for a related carboxylic acid structure highlights the potential for this compound derivatives to also function as SDH inhibitors.

Table 2: Investigated Biological Targets and Pathways This table is interactive. You can sort and filter the data.

| Target Class | Specific Target | Related Inhibitors / Modulators | Potential Effect | Source |

|---|---|---|---|---|

| Receptor Tyrosine Kinase | VEGFR-2 | Pyridine derivative (Compound 10) | Anti-angiogenesis | medchemexpress.com |

| Receptor Tyrosine Kinase | PDGFR | Imatinib | Inhibition of tumor stroma | nih.gov |

| GTPase Signaling | RhoA/ROCK Pathway | Benzo[b]thiophene-3-carboxylic acid derivatives | Cytoskeletal disruption, anti-migration | nih.govnih.gov |

| Mitochondrial Enzyme | Succinate Dehydrogenase (Complex II) | Lonidamine, SDHI fungicides | Disruption of cellular respiration | nih.govnih.gov |

| Biosynthesis Pathway | Sterol Biosynthesis | Piperazine-phenyl compounds | Alteration of cholesterol levels | nih.gov |

Molecular Mechanisms of Action

The biological activities of this compound derivatives are a direct consequence of their interaction with the molecular targets outlined above. The molecular mechanisms are diverse and target-specific.

For compounds that act as enzyme inhibitors , the mechanism often involves binding to the enzyme's active site or an allosteric site, preventing the natural substrate from binding and being processed. In the case of PPO inhibitors, this leads to the accumulation of protoporphyrinogen IX, which then auto-oxidizes to form protoporphyrin IX. nih.gov In the presence of light and oxygen, this molecule generates highly reactive singlet oxygen, leading to rapid lipid peroxidation, membrane damage, and cell death, which explains their utility as herbicides. nih.gov For ACCase inhibitors, the mechanism involves blocking the production of malonyl-CoA, thereby halting de novo fatty acid synthesis. researchgate.net This can starve rapidly proliferating cancer cells of the lipids needed for membrane formation, leading to cell cycle arrest and apoptosis. researchgate.net

When these derivatives act as receptor modulators , particularly as inhibitors of receptor tyrosine kinases like VEGFR, the mechanism involves blocking the ATP-binding site in the kinase domain. This prevents autophosphorylation and the activation of downstream signaling cascades responsible for cell proliferation and angiogenesis. The ultimate effect is a reduction in tumor vascularization and growth. nih.gov

Inhibition of mitochondrial complexes such as SDH (Complex II) disrupts the electron transport chain. nih.gov This has two major consequences: a decrease in ATP production and an increase in the generation of reactive oxygen species (ROS) due to electron leakage. nih.gov The resulting energy crisis and oxidative stress can trigger programmed cell death (apoptosis). For example, inhibition of Complex II by lonidamine leads to succinate accumulation and significant ROS production, contributing to its anticancer effects. nih.gov

Finally, regulation of the RhoA/ROCK pathway impacts cell morphology and motility. nih.gov Inhibition of this pathway can suppress the formation of stress fibers and focal adhesions, leading to reduced cell migration and invasion, which are critical steps in cancer metastasis. nih.govnih.gov

Elucidation of Binding Interactions (e.g., Hydrogen Bonding, Electrostatic Interactions, Hydrophobic Interactions)

The therapeutic potential of pyridine carboxylic acid derivatives is closely linked to their structural features, which dictate their binding interactions with biological targets. nih.gov The aromatic pyridine ring facilitates π-π stacking interactions, while the nitrogen atom can act as a hydrogen bond acceptor. nih.gov The carboxylic acid group contributes polarity and can form strong hydrogen bonds or coordinate with metal ions, a property often exploited in enzyme inhibition. nih.govmdpi.com

Key binding interactions for this class of compounds include:

Hydrogen Bonding: The carboxylic acid moiety is a prominent hydrogen bond donor (O-H) and acceptor (C=O). mdpi.com This group can form strong intramolecular hydrogen bonds, creating a quasi-ring structure that stabilizes the molecule's conformation. mdpi.com It can also engage in intermolecular hydrogen bonds with amino acid residues in a target protein's binding site or with halide anions. mdpi.comnsf.gov The nitrogen atom in the pyridine ring also serves as a hydrogen bond acceptor. nih.gov

Electrostatic Interactions: The electron-deficient nature of the pyridine ring and the partial charges on the carbonyl and hydroxyl groups of the carboxylic acid can lead to significant electrostatic interactions with the target protein. nih.govnih.gov Quantum chemical calculations have been used to analyze the electrostatic potential maps of pyridine derivatives to understand how substituents influence these interactions and, consequently, their biological activity. nih.gov

Hydrophobic Interactions: Substituents on the pyridine and phenoxy rings can engage in hydrophobic interactions with nonpolar pockets within a binding site. nih.gov The strategic placement of groups like methyl or methoxy (B1213986) groups can enhance binding affinity by displacing water molecules and interacting with hydrophobic residues. nih.govnih.gov Studies on related compounds have shown that the interplay between hydrogen bonding and hydrophobic contacts can be cooperative, meaning the presence of one enhances the strength of the other, leading to a significant gain in binding free energy. nih.gov

The nature and position of substituents on the pyridine ring can fine-tune these interactions. For instance, the introduction of methoxy (-OMe) groups can reduce polarity and enhance activity, while halogen atoms or bulky groups might decrease it. nih.gov

Allosteric Modulation Studies

Derivatives of pyridine carboxylic acids have been investigated as allosteric modulators, which bind to a site on a receptor distinct from the primary (orthosteric) binding site, thereby modifying the receptor's response to its natural ligand. nih.gov This approach offers the potential for greater receptor subtype selectivity and a more nuanced modulation of receptor activity. nih.gov

For example, 2-oxopyridine-3-carboxamide derivatives, which are structurally related to the core pyridine scaffold, have been identified as positive allosteric modulators (PAMs) of the cannabinoid CB2 receptor. nih.gov These compounds were shown to enhance the efficacy of an orthosteric agonist in functional assays. nih.gov Structure-activity relationship (SAR) studies on these modulators revealed that modifications to substituents at positions 1 and 3 of the 2-oxopyridine (B1149257) core were critical for their allosteric activity. nih.gov Specifically, derivatives with a fluorine or chlorine atom on the benzyl (B1604629) group at position 1 and a cycloheptane-carboxamide at position 3 demonstrated positive allosteric behavior on the CB2 receptor. nih.gov

While direct studies on this compound as an allosteric modulator are not extensively documented in the provided results, the broader class of pyridine derivatives shows promise in this area, targeting various receptors, including G protein-coupled receptors (GPCRs). nih.gov

Downstream Signaling Pathway Analysis

The biological effects of this compound derivatives are mediated by their influence on intracellular signaling pathways. Upon binding to their target, these compounds can trigger a cascade of events that alter cellular function.

In the context of cancer, novel imidazo[1,2-a]pyridine (B132010) derivatives, a related class of heterocyclic compounds, have been shown to exert anti-inflammatory and anti-cancer effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway. nih.gov These compounds were found to reduce the expression of inflammatory mediators like iNOS and COX-2, which are often overexpressed in tumors and contribute to their development. nih.gov

Furthermore, in studies on other pyridine derivatives, the induction of apoptosis (programmed cell death) has been linked to the generation of reactive oxygen species (ROS) and the activation of the growth arrest DNA damage-inducible gene 153 (GADD153). nih.gov This suggests that these compounds can create an oxidative cellular environment that leads to DNA damage and triggers apoptotic signaling. nih.gov The modulation of key proteins involved in apoptosis, such as the upregulation of Bad and the downregulation of Bcl-2, has also been observed. nih.gov

Cellular and Subcellular Responses

The effects of this compound derivatives at the molecular level translate into observable cellular and subcellular responses, particularly in the context of cancer research.

Inhibition of Cellular Proliferation, Migration, and Invasion

A significant focus of research on pyridine carboxylic acid derivatives has been their antiproliferative activity against various cancer cell lines. nih.govnih.gov One such derivative, Ro 41-4439, demonstrated low micromolar antiproliferative activity across a broad panel of human cancer cell lines, with notable selectivity for cancer cells over normal proliferating cells. nih.gov The cytotoxic effect of this compound was attributed to the arrest of the cell cycle in the mitosis phase. nih.gov

Modifications to the structure of imidazo[1,2-a]pyridine derivatives have been shown to produce potent substances that can arrest the cell cycle and inhibit cell migration, key processes in cancer progression. nih.gov

Table 1: Antiproliferative Activity of Selected Pyridine Derivatives

| Compound | Cell Line | IC50 Value (µM) | Reference |

|---|---|---|---|

| Ro 41-4439 | Human Cancer Cells | Low micromolar | nih.gov |

| Derivative 15 (with CH3 and COOEt) | Not Specified | 180 | nih.gov |

| Derivative 17 (with OMe group) | Not Specified | 44 | nih.gov |

Note: The table presents data for various pyridine derivatives to illustrate structure-activity relationships.

Induction of Apoptosis

A key mechanism by which many anti-cancer agents eliminate tumor cells is the induction of apoptosis, or programmed cell death. Phenyl-pyridine-2-carboxylic acid derivatives have been shown to induce apoptosis following cell cycle arrest. nih.gov

The process of apoptosis induction by related compounds involves several key events:

Generation of Reactive Oxygen Species (ROS): An early event that precedes other apoptotic markers. nih.gov

DNA Damage: The creation of an oxidative environment can lead to irreparable DNA damage. nih.gov

Modulation of Apoptotic Proteins: This includes the upregulation of pro-apoptotic proteins like Bad and the downregulation of anti-apoptotic proteins like Bcl-2 and Bcl-XL. nih.gov

Caspase Activation: The executioner proteins of apoptosis are activated, leading to the dismantling of the cell. nih.gov

Cytochrome c Release: A key mitochondrial event that commits the cell to apoptosis. nih.gov

These findings indicate that pyridine-based compounds can effectively trigger the intrinsic apoptotic pathway in cancer cells. nih.gov

Modulation of Myosin Light Chain Phosphorylation and Stress Fiber Formation

The phosphorylation of the regulatory light chain (RLC) of myosin II is a critical event that regulates actomyosin (B1167339) contractility, which is fundamental for processes like cell division (cytokinesis) and cell migration. nih.govnih.gov Myosin II, a molecular motor, assembles into filaments and interacts with actin to generate force. nih.gov The phosphorylation of RLC promotes the active, extended conformation of myosin II, enhancing its motor activity. nih.gov

In non-muscle cells, this process is crucial for the formation of the contractile actomyosin ring during cytokinesis and for the assembly of stress fibers, which are contractile bundles of actin and myosin II that play roles in cell adhesion, migration, and morphology. nih.gov

While direct evidence linking this compound to myosin light chain phosphorylation is not present in the provided search results, the general importance of this pathway in cellular processes that are often targeted in disease (like cancer cell migration) makes it a plausible, albeit currently unconfirmed, area of interest for the mechanism of action of such compounds. The regulation of myosin II activity through RLC phosphorylation is a key determinant of cellular mechanics, and its modulation could significantly impact cell behavior. nih.govnih.gov

Medicinal Chemistry Applications of the 3 Phenoxypyridine 2 Carboxylic Acid Scaffold

Development as a Pharmaceutical Intermediate

The 3-phenoxypyridine-2-carboxylic acid core and its parent structure, pyridine (B92270) carboxylic acid, are recognized as crucial building blocks in the synthesis of pharmaceuticals. mdpi.comresearchgate.netchemimpex.comnih.govmdpi.com These types of semi-rigid, thermally stable, and multifunctional carboxylic acid building blocks are highly promising for the synthesis of metal-organic architectures with distinct structural features and functional properties. mdpi.comresearchgate.net The versatility of this scaffold stems from the reactivity of the carboxylic acid group, which allows for a variety of chemical modifications, and the specific spatial arrangement of the pyridine and phenoxy rings, which can influence binding to biological targets.

The synthesis of complex pharmaceutical compounds often relies on the use of such versatile intermediates. For instance, 2-phenylpyridine-3-carboxylic acid, a closely related structure, is highlighted as a key intermediate in the synthesis of various pharmaceuticals, particularly those aimed at treating neurological disorders. chemimpex.com The ability to modify the scaffold at multiple positions allows for the fine-tuning of physicochemical properties, which is essential for optimizing drug-like characteristics. The synthesis of derivatives often involves standard chemical transformations, such as the hydrolysis of a corresponding ester to yield the carboxylic acid, which can then be further functionalized. mdpi.com

Rational Design of Therapeutic Agents

The this compound scaffold has been rationally explored for its potential in developing therapeutic agents for a range of diseases.

Agents for Neurological Disorders

The development of drugs targeting the central nervous system (CNS) is a significant challenge in medicinal chemistry, primarily due to the blood-brain barrier (BBB). While the inherent properties of the this compound scaffold make it a candidate for CNS drug design, modifications are often necessary to enhance brain penetration. Research into related structures provides insights into potential strategies. For example, 2-phenylpyridine-3-carboxylic acid is a known building block for pharmaceuticals targeting neurological disorders due to its ability to interact with specific receptors in the brain. chemimpex.com

Studies on quinolizidinone carboxylic acids have shown that replacing a quinolone ring system with a quinolizidinone bearing a basic amine can lead to compounds with enhanced CNS exposure. nih.govnih.gov This suggests that strategic modifications to the this compound scaffold, such as the incorporation of basic amine functionalities, could improve its potential for treating neurological conditions like Alzheimer's disease. nih.govnih.gov Furthermore, pyrazoline derivatives are another class of compounds being investigated for their potential in managing CNS disorders, including anxiety and oxidative stress-related conditions. nih.gov The neuroprotective aminopropyl carbazole (B46965) P7C3 has been shown to block the death of dopaminergic neurons in a mouse model of Parkinson's disease, and more polar analogues with a carboxylic acid have been synthesized to improve properties. nih.gov

Anticancer Agents

The this compound scaffold has emerged as a promising template for the design of novel anticancer agents, particularly as kinase inhibitors. nih.govnih.govrsc.orggoogle.com Kinases are a class of enzymes that play a critical role in cell signaling and are often dysregulated in cancer. The pyrazolopyridine core, structurally related to 3-phenoxypyridine (B1582220), is a key feature in several approved and clinical-trial-phase kinase inhibitors. nih.govrsc.org

The strategy of "scaffold hopping," where the core of a known active molecule is replaced with a structurally different but functionally similar one, has been successfully applied to develop new anticancer agents based on pyridine-annulated structures. nih.govrsc.orgmdpi.com For example, derivatives of 2-oxo-1,2-dihydroquinoline-3-carboxylic acid have been synthesized and shown to possess significant anti-proliferative activity against breast cancer cell lines. mdpi.com Similarly, cyanopyridone and pyrido[2,3-d]pyrimidine (B1209978) derivatives have been identified as having dual inhibitory action against key cancer targets like VEGFR-2 and HER-2. mdpi.com

The following table summarizes the anticancer activity of selected quinolinone derivatives, highlighting the potential of such carboxylic acid-containing heterocyclic systems.

| Compound | Description | IC50 (μg/mL) vs. MCF-7 Cell Line |

|---|---|---|

| 7c | 1-[2-(ethoxy)carbonyl-2-cyano-1-(4-hydroxy-3-methoxy)phenylvinyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic acid | 1.73 ± 0.27 |

| Doxorubicin (Reference) | Standard Chemotherapeutic Agent | Not specified in the same format |

Data sourced from a study on the in vitro anticancer activity of quinolinone derivatives. mdpi.com The IC50 value represents the concentration of a drug that is required for 50% inhibition in vitro.

Antihyperglycemic Compounds

The this compound scaffold is also being investigated for its potential in the development of antihyperglycemic agents for the treatment of type 2 diabetes. nih.govnih.govnih.gov The management of type 2 diabetes often involves oral medications that target various pathways to control blood glucose levels. mdpi.comfrontiersin.orgnih.gov

Research into related carboxylic acid derivatives has shown promise in this area. For instance, a series of chromane-2-carboxylic acid derivatives were synthesized and evaluated as PPARα/γ dual agonists, which are known to improve insulin (B600854) sensitivity. nih.gov One of these compounds, (2R)-7-(3-[2-chloro-4-(4-fluorophenoxy)phenoxy]propoxy)-2-ethylchromane-2-carboxylic acid, demonstrated significant antihyperglycemic and hypolipidemic activities in animal models. nih.gov

Furthermore, orally active carboxylic acid derivatives of 2-phenyl-5-trifluoromethyloxazole-4-carboxamides have been discovered as potent inhibitors of diacylglycerol acyltransferase-1 (DGAT-1), a potential target for treating obesity and diabetes. nih.gov One such compound showed dose-dependent inhibition of weight gain and improved glucose tolerance in rats. nih.gov These findings suggest that the this compound scaffold, with appropriate modifications, could be a valuable starting point for the design of new antihyperglycemic drugs.

Scaffold Optimization for Improved Pharmacological Profiles

Strategies for Potency and Selectivity Enhancement

Optimizing the pharmacological profile of a lead compound is a critical step in drug discovery. For the this compound scaffold, several strategies can be employed to enhance potency and selectivity. Structure-activity relationship (SAR) studies are fundamental to this process, providing insights into how different substituents and structural modifications influence biological activity. nih.govnih.gov

One common approach is to introduce various functional groups at different positions on the pyridine and phenoxy rings to explore their effects on target binding. For example, in a series of 3-phenylpyrazole derivatives, which are structurally related, SAR studies helped to identify key structural features that are highly related to their biological activity. nih.gov Another strategy involves modifying the carboxylic acid group to an amide or ester to alter properties like solubility, stability, and cell permeability. Thiophene-3-carboxamide derivatives, for instance, have been developed as dual inhibitors of c-Jun N-terminal kinase (JNK). nih.gov

Prodrug Design for Enhanced Bioavailability

One of the significant challenges in drug development is ensuring that a pharmacologically active molecule reaches its target in the body in sufficient concentrations. Poor oral bioavailability, often due to low aqueous solubility or limited membrane permeability, can hinder the clinical utility of a promising drug candidate. The carboxylic acid moiety of the this compound scaffold presents a prime opportunity for prodrug strategies to overcome these limitations.

A common approach to enhance the bioavailability of drugs containing carboxylic acids is to convert them into ester or amide prodrugs. google.com These modifications mask the polar carboxylic acid group, thereby increasing the lipophilicity of the molecule. This enhanced lipophilicity can facilitate absorption across the gastrointestinal tract. Once absorbed into the bloodstream, these prodrugs are designed to be cleaved by endogenous enzymes, such as esterases, to release the active parent drug. google.com

This strategy has been successfully applied to various carboxylic acid-containing drugs to improve their pharmacokinetic profiles. For instance, the antibiotic ampicillin's oral absorption was significantly increased from less than 50% to 98-99% through its ester prodrugs like pivampicillin (B1678493) and bacampicillin. nih.gov While specific data for this compound prodrugs is not extensively documented in publicly available literature, the principles of prodrug design are directly applicable.

Lipid-based prodrugs represent another avenue for enhancing bioavailability. nih.gov By attaching a lipid moiety to the carboxylic acid group of the this compound scaffold, the resulting conjugate can leverage lipid uptake mechanisms in the body. This can not only improve absorption but also potentially target the lymphatic system, thereby bypassing first-pass metabolism in the liver. nih.gov

| Prodrug Strategy | Modification on Carboxylic Acid | Potential Advantage for this compound | Enzymatic Cleavage |

| Ester Prodrugs | Formation of alkyl or aryl esters | Increased lipophilicity, enhanced membrane permeability | Esterases |

| Amide Prodrugs | Formation of amides with amino acids or other amines | Modified solubility and stability profiles | Amidases, Peptidases |

| Lipid-based Prodrugs | Conjugation with fatty acids or glycerides | Improved oral absorption, potential for lymphatic targeting | Lipases |

| Mutual Prodrugs | Combination with another active pharmacological agent | Synergistic effects, altered pharmacokinetic properties | Various enzymes |

These prodrug approaches highlight the potential for chemically modifying the this compound scaffold to create derivatives with superior drug-like properties, ultimately leading to more effective therapeutic agents.

Contribution to Novel Drug Discovery Programs

The pyridine scaffold is a cornerstone in medicinal chemistry, featured in a wide array of drugs with diverse therapeutic applications, including antiviral, anticancer, and antibacterial agents. nih.gov The presence of this heterocyclic core within the this compound structure makes it a valuable building block for the discovery of new medicines.

Drug discovery programs often involve the synthesis and screening of large libraries of compounds to identify "hits" that exhibit activity against a specific biological target. The this compound scaffold is well-suited for such library synthesis due to the reactivity of its carboxylic acid group, which allows for the straightforward creation of a diverse set of amide or ester derivatives.

Research into related pyridine-carboxylic acid derivatives has shown their potential in various therapeutic areas. For example, derivatives of quinoline-3-carboxylic acid have been synthesized and evaluated for their antimicrobial properties. nih.gov Similarly, N-substituted quinoxaline-2-carboxamides, which share structural similarities, have been investigated as potential antitubercular agents. mdpi.com These studies underscore the utility of the core scaffold in generating compounds with biological activity.

Furthermore, the this compound structure can serve as a starting point for structure-activity relationship (SAR) studies. By systematically modifying the phenoxy group, the pyridine ring, and the substituents on either, medicinal chemists can explore how these changes affect the compound's potency and selectivity for a given target. For instance, a study on 2-(3-(3-carbamoylpiperidin-1-yl)phenoxy)acetic acid derivatives, which features a similar phenoxyacetic acid substructure, led to the discovery of novel inhibitors of the β-catenin/B-cell lymphoma 9 (BCL9) protein-protein interaction, a target in cancer therapy. nih.gov

The development of novel synthetic methodologies also plays a crucial role in expanding the chemical space around this scaffold. Efficient synthetic routes enable the creation of a wider range of analogs for biological evaluation. mdpi.com The combination of a privileged core structure with amenable chemical handles makes this compound a significant contributor to the pipeline of novel drug discovery programs.

| Compound Class | Core Scaffold | Therapeutic Area of Investigation | Reference |

| Quinoxaline-2-carboxamide derivatives | Quinoxaline-2-carboxylic acid | Antitubercular | mdpi.com |

| Pyridine derivatives | Pyridine | Anticancer, Antiviral, Antibacterial | nih.gov |

| 2-(3-(3-Carbamoylpiperidin-1-yl)phenoxy)acetic acid derivatives | Phenoxyacetic acid | Anticancer (Wnt signaling) | nih.gov |

| Quinolone-3-carboxylic acid derivatives | Quinoline-3-carboxylic acid | Antimicrobial | nih.gov |

Agrochemical Applications of the 3 Phenoxypyridine 2 Carboxylic Acid Scaffold

Development as Herbicides

The primary agrochemical interest in the 3-phenoxypyridine-2-carboxylic acid scaffold lies in its potential for creating new herbicides. While specific data on the parent compound is lacking, research into its derivatives provides insight into its utility in this sector.

Targeting Specific Weed Species

Derivatives of pyridine (B92270) carboxylic acid are known to be effective against a range of weeds. For instance, certain 4-aminopicolinic acid derivatives, which share a core pyridine carboxylic acid structure, have been developed as potent herbicides with a broad spectrum of weed control. google.com Specifically, compounds like 4-amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)pyridine-2-carboxylic acid derivatives are utilized for controlling weeds in both transplanted and seeded rice. google.com These derivatives have shown efficacy against annual grass weeds such as Setaria, Pennisetum, and Echinochloa; broadleaf weeds including Papaver, Galium, Lamium, Kochia, Amaranthus, Aeschynomene, Sesbania, and Monochoria; as well as sedge species like Cyperus and Scirpus. google.com

Modes of Action of Phenoxypyridine-Based Herbicides

Herbicides derived from the phenoxy carboxylic acid class, to which this compound is structurally related, often function as synthetic auxins. google.com These compounds mimic the natural plant growth hormone indole-3-acetic acid (IAA), leading to uncontrolled and disorganized growth in susceptible plants, which ultimately results in their death. This mode of action is characteristic of many broadleaf herbicides.

Application in Fungicides and Bactericides

There is a significant lack of information regarding the specific use of this compound as a fungicide or bactericide. However, related structures have been investigated for their antimicrobial properties.

Antifungal Activity Profiles

Research on functionalized 2-pyridone-3-carboxylic acids, a related but distinct class of compounds, has shown some activity against fungi. For example, studies have evaluated these compounds against Candida albicans, though the specific efficacy of the 3-phenoxypyridine (B1582220) variant is not detailed. nih.gov

Antibacterial Spectrum and Efficacy

Similarly, the antibacterial potential of the this compound scaffold is primarily inferred from studies on related compounds. Functionalized 2-pyridone-3-carboxylic acids have been tested against both Gram-positive and Gram-negative bacteria, including Escherichia coli, Acinetobacter baumannii, and Staphylococcus aureus. nih.gov In these studies, certain derivatives demonstrated notable activity, particularly against Staphylococcus aureus. nih.gov

Enhancement of Crop Protection Formulations

No specific information is available in the searched literature regarding the use of this compound to enhance crop protection formulations.

No Direct Research Found on the Environmental Fate of this compound

Despite a comprehensive search for scientific literature and data, no specific information was found regarding the environmental fate and agrochemical transformations of the chemical compound this compound.

Extensive queries seeking data on its degradation in soil, photolysis, hydrolysis, and metabolism in plants or microorganisms did not yield any direct research findings for this particular molecule.

While the search did identify information on compounds with structural similarities, such as phenoxybenzoic acids and other pyridine carboxylic acid derivatives used as herbicides (e.g., Picloram, Picolinafen), the environmental behavior of these related molecules cannot be accurately extrapolated to this compound. The specific arrangement of the phenoxy group and the carboxylic acid on the pyridine ring will uniquely influence its chemical and physical properties, and consequently its environmental persistence, mobility, and transformation pathways.

Therefore, without dedicated studies on this compound, it is not possible to provide a scientifically accurate account of its environmental fate and agrochemical transformations as requested. No data tables or detailed research findings on this specific compound are available in the public domain based on the conducted search.

Coordination Chemistry and Supramolecular Assembly

The pyridine nitrogen and the carboxylate group of this compound make it an excellent candidate for use as a ligand in coordination chemistry. These functional groups can coordinate to metal ions, leading to the formation of discrete metal complexes or extended coordination polymers with diverse structures and properties.

1 Ligand Properties of this compound

This compound can act as a versatile ligand due to the presence of both a pyridine nitrogen atom and a carboxylate group. These two functionalities can coordinate to a metal center in several ways:

Monodentate: The ligand can coordinate through either the pyridine nitrogen or one of the carboxylate oxygen atoms.

Bidentate: The ligand can chelate to a metal center using the pyridine nitrogen and one of the carboxylate oxygens, forming a stable five-membered ring.

Bridging: The carboxylate group can bridge two metal centers, leading to the formation of polynuclear complexes or coordination polymers.

The specific coordination mode depends on factors such as the nature of the metal ion, the reaction conditions (e.g., pH, solvent), and the presence of other ligands.

Advanced Chemical Reactions and Synthetic Utility of 3 Phenoxypyridine 2 Carboxylic Acid

2 Formation of Metal Complexes and Coordination Polymers

The ability of pyridine (B92270) carboxylic acids to act as versatile ligands has led to the synthesis of a wide variety of metal complexes and coordination polymers. nih.govnih.govnih.gov For example, various metal complexes with 6-methylpyridine-2-carboxylic acid have been synthesized and characterized. nih.gov Similarly, gallium(III) complexes with different pyridine carboxylic acids have been prepared, showcasing a range of structural motifs from monomeric to dimeric units. nih.gov The formation of coordination polymers with ligands containing both pyridine and carboxylate functionalities can lead to diverse network topologies, including 1D chains, 2D layers, and 3D frameworks. nih.gov

Applications in Catalysis (e.g., Photocatalytic CO2 Reduction)

Metal complexes derived from ligands similar to 3-phenoxypyridine-2-carboxylic acid have shown promise in various catalytic applications, most notably in the photocatalytic reduction of carbon dioxide (CO2).